molecular formula C17H16N4O B3124867 (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one CAS No. 320425-14-7

(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3124867
CAS No.: 320425-14-7
M. Wt: 292.33 g/mol
InChI Key: ZEIOUMHIUUQYBR-UHFFFAOYSA-N
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Description

(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone oxides, while reduction can produce pyrazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. It is studied for its interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolone Derivatives: Compounds such as 3-methyl-1-phenyl-2-pyrazolin-5-one share a similar core structure but differ in their substituents.

    Pyridine Derivatives: Compounds like pyridine-3-carbaldehyde have structural similarities due to the presence of the pyridine ring.

Uniqueness

What sets (4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one apart is its combination of the pyrazolone core with the pyridin-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-16(12-19-11-14-6-5-9-18-10-14)17(22)21(20-13)15-7-3-2-4-8-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIOUMHIUUQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
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(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
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(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
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(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one

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